![molecular formula C14H11F3N2 B2560963 4-{1-[2-(Trifluorometil)fenil]-2-aziranyl}piridina CAS No. 320423-34-5](/img/structure/B2560963.png)

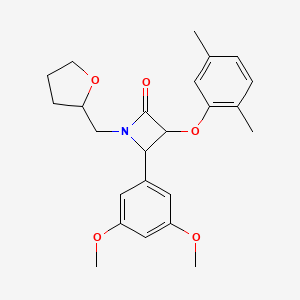

4-{1-[2-(Trifluorometil)fenil]-2-aziranyl}piridina

Descripción general

Descripción

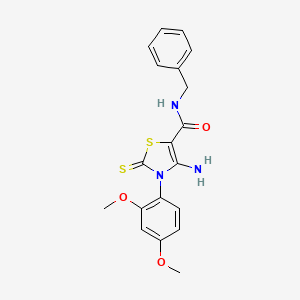

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

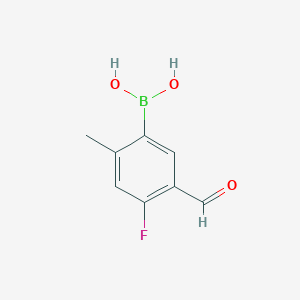

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis

The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For TFMP derivatives, the presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación

Agroquímicos

Los derivados de TFMP juegan un papel crucial en la protección de cultivos. El primer derivado de TFMP introducido en el mercado agroquímico fue fluazifop-butilo. Desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO. Estos compuestos protegen los cultivos de las plagas, y sus propiedades únicas provienen de la combinación del átomo de flúor y la porción de piridina .

Productos farmacéuticos

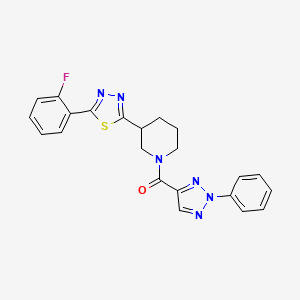

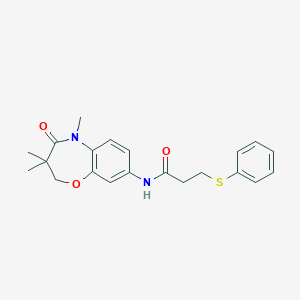

Varios derivados de TFMP encuentran aplicaciones en la industria farmacéutica. Por ejemplo, el TFMP se utiliza como un intermediario clave en la síntesis del agente antitumoral sorafenib. Además, cinco productos farmacéuticos y dos productos veterinarios que contienen la porción TFMP han recibido la aprobación del mercado, con muchos más candidatos en ensayos clínicos.

Materiales funcionales

En el ámbito de los materiales funcionales, los derivados de TFMP están ganando atención. Los investigadores han explorado su uso en polímeros impresos molecularmente (MIP). La deposición de derivados de tiofeno con un grupo –PhCF3 mediante oxidación electroquímica in situ en superficies de electrodos muestra promesa para crear MIP .

Actividad antifúngica

El compuesto 5d, un derivado de TFMP, exhibe una actividad antifúngica prominente contra varios hongos. Su bioactividad de amplio espectro lo convierte en un candidato potencial para futuras investigaciones y desarrollo .

Intermediarios químicos

Los derivados de TFMP sirven como valiosos intermediarios químicos. Por ejemplo, la síntesis de (3S, 5S, 6R)-6-metil-2-oxo-5-fenil-1-(2,2,2-trifluoroetil)piperidin-3-amonio implica TFMP como un bloque de construcción clave. Estos intermediarios encuentran aplicaciones en diversos procesos químicos .

Safety and Hazards

Direcciones Futuras

With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . Therefore, the study and development of new compounds, such as “4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine”, could be a promising direction for future research.

Mecanismo De Acción

Target of Action

Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities .

Mode of Action

It is known that trifluoromethyl-containing compounds can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

It is known that trifluoromethyl-containing compounds can influence a variety of biochemical pathways, leading to downstream effects .

Propiedades

IUPAC Name |

4-[1-[2-(trifluoromethyl)phenyl]aziridin-2-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2/c15-14(16,17)11-3-1-2-4-12(11)19-9-13(19)10-5-7-18-8-6-10/h1-8,13H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXMMBXIRKQDMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1C2=CC=CC=C2C(F)(F)F)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901326668 | |

| Record name | 4-[1-[2-(trifluoromethyl)phenyl]aziridin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648914 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

320423-34-5 | |

| Record name | 4-[1-[2-(trifluoromethyl)phenyl]aziridin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2560880.png)

![2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2560883.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2560887.png)

![[4-(Benzylsulfonyl)phenyl]acetic acid](/img/structure/B2560888.png)

![Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2560891.png)

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate](/img/structure/B2560899.png)